molecular formula C18H17N3O3 B2989182 1-benzyl-3-(2-hydroxyphenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione CAS No. 1005281-79-7

1-benzyl-3-(2-hydroxyphenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione

Cat. No.: B2989182
CAS No.: 1005281-79-7
M. Wt: 323.352
InChI Key: XWWDULAZVUSVEO-UHFFFAOYSA-N
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Description

1-Benzyl-3-(2-hydroxyphenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione is a fused bicyclic compound featuring a pyrrolo[3,4-c]pyrazole core substituted with a benzyl group at position 1 and a 2-hydroxyphenyl group at position 2.

Properties

IUPAC Name

1-benzyl-3-(2-hydroxyphenyl)-2,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c22-13-9-5-4-8-12(13)15-14-16(18(24)19-17(14)23)21(20-15)10-11-6-2-1-3-7-11/h1-9,14-16,20,22H,10H2,(H,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWDULAZVUSVEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3C(C(N2)C4=CC=CC=C4O)C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-benzyl-3-(2-hydroxyphenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione is a complex organic compound belonging to the class of pyrazole derivatives. Its unique structural features contribute to a broad spectrum of biological activities, making it a subject of interest in medicinal chemistry. This article explores the synthesis, mechanisms of action, and biological activities of this compound, supported by relevant data tables and findings from various studies.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

  • Refluxing in Solvents : Reactions are often conducted in solvents like ethanol or acetic acid.
  • Thin-Layer Chromatography (TLC) : Used for monitoring reaction progress.
  • Analytical Techniques : Spectroscopic methods such as NMR and mass spectrometry are employed for characterization.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets. Research indicates that it may inhibit key enzymes or receptors involved in inflammatory and cancer pathways.

Interaction Studies

Data from various biological assays have shown that this compound can modulate enzyme activity and receptor binding affinity. For example:

  • Anti-inflammatory Activity : It has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6.
  • Anticancer Potential : The compound exhibits inhibitory effects on cancer cell proliferation.

Biological Activities

This compound has demonstrated several biological activities:

Antimicrobial Activity

Research shows promising results against various pathogens. For instance:

PathogenActivity Level (µg/mL)Reference
Bacillus subtilis40
E. coli40
Aspergillus niger40

Anti-inflammatory Activity

In vitro studies have reported significant inhibition of inflammatory markers:

CytokineInhibition (%) at 10 µMReference
TNF-α61–85
IL-676–93

Case Studies

Several studies have investigated the efficacy of this compound in various models:

  • Study on Inflammation : A study demonstrated that this compound significantly reduced edema in animal models when compared to standard anti-inflammatory drugs like indomethacin .
  • Anticancer Research : In a study assessing its anticancer properties, the compound showed notable inhibition of cell lines associated with lung and breast cancer .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s key structural differentiators are the benzyl and 2-hydroxyphenyl substituents. Comparable derivatives include:

Compound ID/Name Substituents (Positions) Key Structural Features
Compound 33 3-(3-Methoxyphenyl)amino, 5-methyl Methoxy group enhances electron density
Compound 34 3-(2-Methoxyphenyl)amino, 5-methyl Ortho-methoxy increases steric hindrance
Compound 35 3-(Trifluoromethylphenyl)amino Electron-withdrawing CF₃ group reduces reactivity
Compound 39 5-(4-Methoxybenzyl), 3-anilino Methoxybenzyl improves solubility
6e 3-Phenyl, 4-(trifluoromethoxy)phenyl Trifluoromethoxy enhances lipophilicity
CAS 1428147-22-1 5-Benzyl, 3-(trifluoromethyl) CF₃ group alters electronic properties

Key Observations :

  • The benzyl group at position 1 is analogous to the 4-methoxybenzyl group in Compound 39, but the absence of a methoxy may reduce steric bulk and electronic effects .

Example Syntheses :

  • Compound 33 : Synthesized via microwave-assisted coupling of 6-chloro intermediate with 3-methoxyaniline, yielding 81% purity after column chromatography .
  • Compound 39 : Uses Xantphos/Pd₂dba₃ catalysis for C–N bond formation with 4-methoxybenzylamine .
  • Target Compound : Likely follows similar steps, substituting 2-hydroxyphenylhydrazine or aniline derivatives.

Challenges : The hydroxyl group in the target compound may require protection (e.g., as a silyl ether) during synthesis to prevent side reactions .

Physical and Spectral Properties

Property Target Compound (Inferred) Compound 33 Compound 35 6e
Melting Point ~200–220°C (estimated) 180–182°C 190–192°C Not reported
IR (C=O Stretch) ~1770–1780 cm⁻¹ 1784 cm⁻¹ (s) 1784 cm⁻¹ (s) 1774 cm⁻¹ (w), 1706 cm⁻¹ (s)
1H NMR Aromatic protons: δ 6.5–7.5 ppm δ 7.2–7.4 (aromatic) δ 7.5–8.1 (aromatic) δ 7.6–8.1 (aromatic)

Notes:

  • The hydroxyl group in the target compound would show a broad IR peak ~3200–3500 cm⁻¹ and may downfield-shift aromatic protons in NMR due to electron-withdrawing effects .
  • Melting points correlate with substituent polarity; the hydroxyl group may increase intermolecular H-bonding, raising the melting point relative to non-polar analogs like Compound 35 .

Q & A

Basic: What are the optimal synthetic routes for 1-benzyl-3-(2-hydroxyphenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione, and how can reaction conditions be systematically optimized?

Methodological Answer:

  • Step 1 : Use Design of Experiments (DoE) to screen variables (e.g., temperature, solvent polarity, catalyst loading) and identify critical factors affecting yield .
  • Step 2 : Apply response surface methodology (RSM) to model nonlinear relationships and pinpoint optimal conditions (e.g., 80°C, THF solvent, 5 mol% catalyst) .
  • Step 3 : Validate predictions with small-scale trials, then scale up using continuous flow reactors for reproducibility .

Basic: How can structural characterization of this compound be achieved with high confidence?

Methodological Answer:

  • X-ray Crystallography : Resolve absolute stereochemistry and confirm fused pyrrolo-pyrazole core geometry (e.g., torsion angles < 5° for planar regions) .
  • NMR Spectroscopy : Assign peaks using 2D techniques (HSQC, HMBC) to verify benzyl and hydroxyphenyl substituent positions .
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ at m/z 362.2) and fragmentation patterns .

Advanced: How can computational methods predict reaction pathways for derivatives of this compound?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to map energy profiles for key steps (e.g., cyclization barriers) .
  • Reaction Path Search : Employ automated algorithms (e.g., GRRM) to identify intermediates and transition states .
  • Machine Learning : Train models on existing pyrrolo-pyrazole reaction data to predict regioselectivity in substitutions .

Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., conflicting NMR assignments)?

Methodological Answer:

  • Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., 2-methyl-3-thienyl derivatives ).
  • Dynamic Effects Analysis : Investigate temperature-dependent NMR to detect conformational exchange broadening .
  • Crystallographic Correlation : Overlay X-ray-derived bond lengths/angles with DFT-optimized geometries .

Advanced: What mechanistic insights can kinetic studies provide for reactions involving this compound?

Methodological Answer:

  • Rate Law Determination : Monitor reaction progress via in-situ FTIR to derive rate constants (e.g., pseudo-first-order kinetics for benzyl group substitutions) .
  • Isotope Labeling : Use deuterated solvents or substrates to probe hydrogen-transfer steps .
  • Microkinetic Modeling : Integrate experimental rates with computational activation energies to refine mechanisms .

Basic: What methodologies are recommended for assessing its potential biological activity?

Methodological Answer:

  • In Vitro Assays : Screen against enzyme targets (e.g., kinases) using fluorescence-based assays .
  • Docking Studies : Perform molecular docking (AutoDock Vina) to prioritize targets based on binding affinity .
  • Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa) with IC50 dose-response curves .

Advanced: How does solvent choice influence regioselectivity in its derivatization?

Methodological Answer:

  • Solvent Polarity Screening : Test solvents (DMF vs. toluene) to correlate polarity with substitution patterns .
  • Computational Solvation Models : Calculate solvation free energies (COSMO-RS) to predict solvent effects on transition states .
  • Kinetic vs. Thermodynamic Control : Vary reaction times and temperatures to isolate products (e.g., 24h/80°C for kinetic control) .

Advanced: What strategies address low regioselectivity in synthesizing derivatives?

Methodological Answer:

  • Directing Group Installation : Introduce temporary groups (e.g., boronic esters) to steer substitutions .
  • Supramolecular Templates : Use host-guest chemistry (e.g., cyclodextrins) to preorganize reactants .
  • High-Throughput Screening : Test 96 reaction conditions (varying catalysts, ligands) to identify selective protocols .

Basic: What analytical techniques ensure purity (>98%) for in vitro studies?

Methodological Answer:

  • HPLC-PDA : Use C18 columns (ACN/water gradient) to separate impurities; validate with spiked standards .
  • Elemental Analysis : Confirm C/H/N ratios within ±0.3% of theoretical values .
  • TGA-DSC : Verify thermal stability (decomposition >200°C) and absence of solvent residues .

Advanced: How does this compound compare structurally and functionally to pyrrolo-pyrazole analogs?

Methodological Answer:

  • SAR Studies : Correlate substituent effects (e.g., benzyl vs. phenyl ) with bioactivity using multivariate analysis .
  • Crystallographic Overlays : Compare bond lengths/angles (e.g., 1.45 Å for C-N in pyrrolo ring vs. 1.48 Å in analogs ).
  • Electronic Profiling : Calculate Hammett σ values for substituents to predict electron-withdrawing/donating effects .

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